molecular formula C22H18N2O3 B250713 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide

Cat. No.: B250713
M. Wt: 358.4 g/mol
InChI Key: AZPKCNIPXZPAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide, also known as BZ-423, is a small molecule that has been studied for its potential therapeutic applications. BZ-423 was first synthesized in 2004 by researchers at the University of Michigan. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide works by targeting a protein called mitochondrial benzodiazepine receptor (mBDZR), which is found on the outer membrane of mitochondria. By binding to mBDZR, this compound can modulate mitochondrial function and induce cell death in certain types of cells, including cancer cells and activated immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immunomodulatory properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, and it has been shown to have a high degree of selectivity for its target protein, mBDZR. However, this compound can be toxic to certain types of cells, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide. One area of interest is the development of this compound-based therapies for autoimmune disorders and other immune-related diseases. Another area of research is the use of this compound as a tool for investigating mitochondrial function and cell death pathways. Additionally, there is interest in developing more potent and selective analogs of this compound for use in therapeutic applications.

Synthesis Methods

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-methoxybenzoic acid with 2-nitroaniline, followed by reduction and acylation. The final product is a white crystalline solid with a melting point of 228-230°C.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide has been studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and infectious diseases. In particular, this compound has been shown to have immunomodulatory properties, which could make it a useful treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide

InChI

InChI=1S/C22H18N2O3/c1-14-7-9-15(10-8-14)21(25)23-18-13-16(11-12-19(18)26-2)22-24-17-5-3-4-6-20(17)27-22/h3-13H,1-2H3,(H,23,25)

InChI Key

AZPKCNIPXZPAOH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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